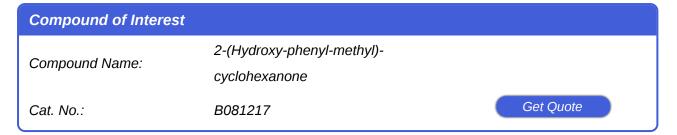


Validating the Structure of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A 2D NMR Perspective

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds like **2-(Hydroxy-phenyl-methyl)-cyclohexanone**, an aldol addition product, determining not only the connectivity but also the relative stereochemistry is crucial for understanding its chemical properties and biological activity. While various analytical techniques can provide structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful, non-destructive method for unambiguous structure validation in solution.

This guide provides a comprehensive comparison of 2D NMR spectroscopy with other analytical techniques for the structural characterization of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**. We present detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in applying these methods.

Unraveling the Molecular Architecture with 2D NMR

2D NMR techniques, such as COSY, HSQC, and HMBC, provide a detailed roadmap of the molecular structure by revealing correlations between different nuclei. By analyzing these correlations, the complete bonding framework and the relative orientation of substituents can be established.

Predicted NMR Data for Structure Validation



Due to the limited availability of complete experimental 2D NMR datasets for **2-(Hydroxy-phenyl-methyl)-cyclohexanone** in the public domain, the following tables are based on predicted chemical shifts and data from structurally analogous compounds. These tables serve as a guide for what to expect during experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-(Hydroxy-phenyl-methyl)-cyclohexanone**

Atom Number	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
1	-	~210.0
2	~3.0-3.2 (m)	~55.0
3	~1.6-1.8 (m)	~30.0
4	~1.5-1.7 (m)	~25.0
5	~1.9-2.1 (m)	~28.0
6	~2.3-2.5 (m)	~42.0
7 (CH-OH)	~4.8-5.2 (d)	~75.0
8 (Ph C1')	-	~140.0
9 (Ph C2'/C6')	~7.2-7.4 (m)	~128.0
10 (Ph C3'/C5')	~7.2-7.4 (m)	~129.0
11 (Ph C4')	~7.2-7.4 (m)	~127.0
ОН	Variable (br s)	-

Table 2: Expected 2D NMR Correlations for **2-(Hydroxy-phenyl-methyl)-cyclohexanone**



Correlation Type	Correlating Protons/Carbons	Structural Information Provided
COSY	H2 ↔ H6H2 ↔ H3H3 ↔ H4H4 ↔ H5H5 ↔ H6H2 ↔ H7	Reveals proton-proton couplings within the cyclohexanone ring and between the ring and the side chain, confirming the connectivity.
HSQC	H2 ↔ C2H3 ↔ C3H4 ↔ C4H5 ↔ C5H6 ↔ C6H7 ↔ C7H9 ↔ C9H10 ↔ C10H11 ↔ C11	Directly correlates each proton to its attached carbon, confirming the carbon skeleton.
НМВС	H7 → C1, C2, C8, C9H2 → C1, C3, C6, C7H6 → C1, C2, C5H9 → C8, C11	Shows long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular fragments and confirming the overall structure.

Experimental Protocols 2D NMR Spectroscopy

A detailed protocol for acquiring 2D NMR data is provided below.

Sample Preparation:

- Dissolve 5-10 mg of **2-(Hydroxy-phenyl-methyl)-cyclohexanone** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

• A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.



Data Acquisition Parameters:

- COSY (Correlation Spectroscopy): Standard pulse sequence (e.g., cosygpqf).
- HSQC (Heteronuclear Single Quantum Coherence): Standard pulse sequence (e.g., hsqcedetgpsisp2.3).
- HMBC (Heteronuclear Multiple Bond Correlation): Standard pulse sequence (e.g., hmbcgplpndqf).

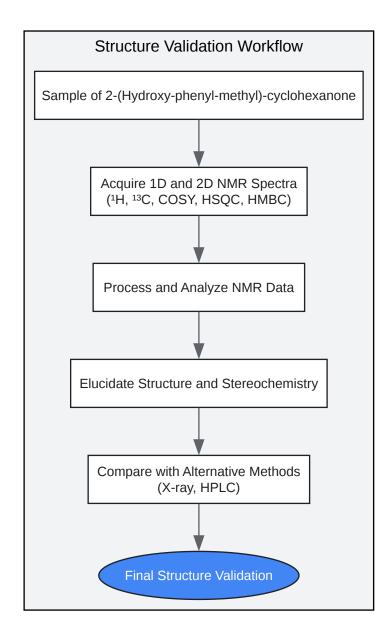
Data Processing:

- Apply appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
- Phase and baseline correct the spectra.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

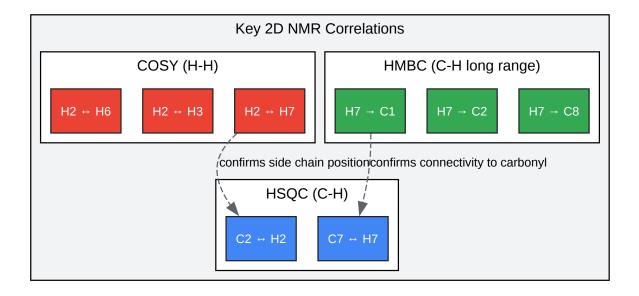
Visualizing the Validation Process

The following diagrams illustrate the workflow and the key correlations in the 2D NMR-based structure validation of **2-(Hydroxy-phenyl-methyl)-cyclohexanone**.









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